molecular formula C9H18ClNO2S B13632698 1-Chloromethanesulfonyl-4-ethylazepane

1-Chloromethanesulfonyl-4-ethylazepane

Cat. No.: B13632698
M. Wt: 239.76 g/mol
InChI Key: HAMSHUNLIMROMG-UHFFFAOYSA-N
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Description

1-Chloromethanesulfonyl-4-ethylazepane is a sulfonamide derivative of azepane, a seven-membered saturated nitrogen-containing heterocycle. Its structure features a chloromethanesulfonyl group (-SO₂-CH₂-Cl) at the 1-position and an ethyl substituent (-CH₂CH₃) at the 4-position of the azepane ring.

  • Molecular Formula: C₈H₁₅ClNO₂S
  • Molecular Weight: ~232.78 g/mol (calculated)
  • The ethyl substituent may influence steric effects and lipophilicity, altering binding affinity in biological systems compared to unsubstituted azepanes.

Properties

Molecular Formula

C9H18ClNO2S

Molecular Weight

239.76 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-4-ethylazepane

InChI

InChI=1S/C9H18ClNO2S/c1-2-9-4-3-6-11(7-5-9)14(12,13)8-10/h9H,2-8H2,1H3

InChI Key

HAMSHUNLIMROMG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(CC1)S(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloromethanesulfonyl-4-ethylazepane typically involves the reaction of azepane derivatives with chloromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high efficiency and cost-effectiveness. The raw materials are carefully selected for their purity, and the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of 1-Chloromethanesulfonyl-4-ethylazepane with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloromethanesulfonyl-4-ethylazepane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

1-Chloromethanesulfonyl-4-ethylazepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloromethanesulfonyl-4-ethylazepane involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the chloromethanesulfonyl group, which is highly reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

A. Substituent Effects

Sulfonyl Groups :

  • The target compound’s chloromethanesulfonyl group is smaller and less conjugated than the 4-chloro-3-nitrobenzenesulfonyl group in the analog. This reduces molecular weight (232.78 vs. 318.77) and may decrease steric hindrance in binding interactions.
  • The aromatic sulfonyl group in the analog introduces nitro and chloro substituents, enhancing electron-withdrawing effects and hydrogen bond acceptors (5 vs. 3) .

Azepane Modifications :

  • The 4-ethyl group in the target compound likely increases lipophilicity (XlogP ~2.1) compared to unsubstituted azepanes. However, this is still lower than the analog’s XlogP (2.7), which benefits from the aromatic nitro group’s hydrophobicity .

Limitations and Notes

Data Availability : Direct experimental data for 1-Chloromethanesulfonyl-4-ethylazepane is scarce. Properties are extrapolated from structural analogs (e.g., –2) and computational tools.

Structural Diversity : The compared analog (1-(4-Chloro-3-nitrobenzenesulfonyl)azepane) represents a distinct subclass of sulfonamide azepanes, emphasizing the need for caution in generalizing trends .

Research Gaps : Further studies on the target compound’s reactivity, stability, and biological activity are warranted to validate these comparisons.

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